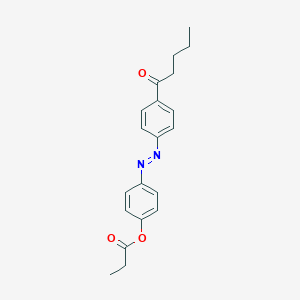

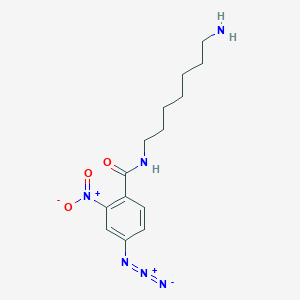

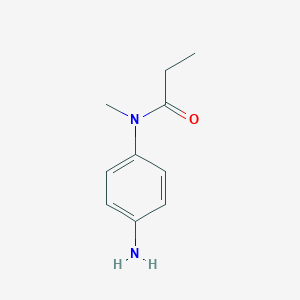

N-(4-aminophenyl)-N-methylpropionamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-Aminophenyl)-N-methylpropionamide and related compounds involves several chemical strategies, highlighting the versatility and complexity of producing such molecules. For instance, the synthesis of N-[3',3'-di(phosphonoxy)propyl]-3-{4-[bis(2-chloroethyl)Amino]phenyl}-3-aminopropionamide demonstrated a targeted approach to achieve bone-seeking properties through specific chemical modifications (An Li-li, 2006). Furthermore, the development of substituted N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides showcases the intricate process of modifying the compound’s structure to enhance its pharmacological activity (Hyosung Lee et al., 2014).

Molecular Structure Analysis

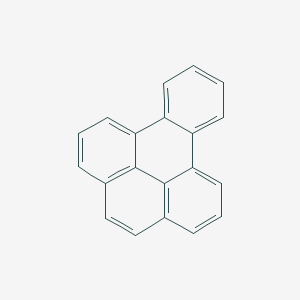

The molecular structure of N-(4-Aminophenyl)-N-methylpropionamide and its derivatives reveals significant insights into their chemical behavior and interaction capabilities. Studies like the dynamical structure investigation of N-methylpropionamide provide foundational knowledge on peptide-like molecules, highlighting their almost planar skeleton and syn/trans conformation (Y. Kawashima et al., 2003).

Chemical Reactions and Properties

N-(4-Aminophenyl)-N-methylpropionamide participates in various chemical reactions, contributing to its diverse range of properties and potential applications. The compound’s involvement in the synthesis of α-Isocyano-α-alkyl(aryl)acetamides and its use in multicomponent synthesis highlights its reactivity and functional versatility (A. Fayol et al., 2004). Additionally, the compound's ability to undergo phosphorothioylation further demonstrates its chemical adaptability and significance in synthesizing modified amino acids (J. Baraniak et al., 2002).

Applications De Recherche Scientifique

Corrosion Inhibition

One study investigated a group of amino acid compounds, including derivatives similar to N-(4-aminophenyl)-N-methylpropionamide, for their corrosion inhibitive properties on mild steel in an aqueous hydrochloric acid solution. The use of density functional theory (DFT) indexes simulated the molecular interactions of these compounds, showing a strong correlation between the global and local indexes and the inhibiting capacity (Gómez et al., 2005).

Enzyme Modulation

Another study optimized a series of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK). This work illustrates the potential of structurally related compounds in modulating enzyme activity, which is critical for understanding metabolic regulation and potential therapeutic interventions (Bebernitz et al., 2000).

Molecular Dynamics and Structural Studies

Research on N-methylpropionamide (NMPA), a structurally related compound, focused on the dynamical aspects of peptide structure, particularly the internal rotation of methyl groups. This study contributes to our understanding of peptide molecule dynamics, which is essential for developing peptide-based therapeutics and biomaterials (Kawashima et al., 2003).

Biocatalysis in Drug Metabolism

A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide and potent potentiator of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. This research highlights the application of biocatalysis in preparing and studying drug metabolites, providing insights into drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available on the safety and hazards of "N-(4-aminophenyl)-N-methylpropionamide"10121314.

Orientations Futures

The future directions for research on “N-(4-aminophenyl)-N-methylpropionamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards1516.

Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “N-(4-aminophenyl)-N-methylpropionamide”. Further research and studies are needed to gain a comprehensive understanding of this compound.

Propriétés

IUPAC Name |

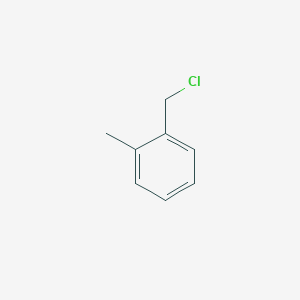

N-(4-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQLYIOPOBUPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-N-methylpropionamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.